METHYL 2-[({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE
Description
METHYL 2-[({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE is a complex organic compound that features a pyrazole ring, a furan ring, and a benzoate ester
Properties
Molecular Formula |
C18H15ClN4O6 |
|---|---|
Molecular Weight |
418.8g/mol |
IUPAC Name |
methyl 2-[[5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C18H15ClN4O6/c1-10-15(19)16(23(26)27)21-22(10)9-11-7-8-14(29-11)17(24)20-13-6-4-3-5-12(13)18(25)28-2/h3-8H,9H2,1-2H3,(H,20,24) |
InChI Key |
QXWLJHHXBQPCMO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC=CC=C3C(=O)OC)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC=CC=C3C(=O)OC)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE typically involves multi-step reactions. One common approach includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration and chlorination: The pyrazole ring is then nitrated and chlorinated to introduce the nitro and chloro substituents.
Furan ring formation: The furan ring is synthesized separately, often through the cyclization of a suitable precursor.
Coupling reactions: The pyrazole and furan rings are coupled together using a suitable linker, such as a carbonyl group.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the ester group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Amino derivatives: Reduction of the nitro group yields amino derivatives.
Substituted derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 2-[({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of METHYL 2-[({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-[({5-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE: Similar structure but lacks the methyl group on the pyrazole ring.
METHYL 2-[({5-[(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE: Similar structure but lacks the nitro group on the pyrazole ring.
Uniqueness
The presence of both the nitro and chloro groups on the pyrazole ring, along with the furan and benzoate ester moieties, makes METHYL 2-[({5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE unique
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
